molecular formula C10H7F3O2 B6279409 1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one CAS No. 1934405-12-5

1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one

Cat. No. B6279409
CAS RN: 1934405-12-5
M. Wt: 216.2
InChI Key:
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Description

1-(2,3-Dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one, also known as 2,3-dihydro-1-benzofuran-6-yl-trifluoroethan-1-one, is a synthetic compound that has been studied for a variety of applications. It is a trifluoroalkyl derivative of 1-benzofuran-6-yl and is a member of the class of compounds known as benzofurans. This compound has been studied for its potential as a pharmaceutical, agricultural, and industrial product.

Scientific Research Applications

1-(2,3-Dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one has been studied for a variety of applications in scientific research. It has been studied as a potential pharmaceutical, agricultural, and industrial product. In the pharmaceutical field, it has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of certain types of cancer cells. In the agricultural field, it has been studied for its potential as a fungicide and insecticide. In the industrial field, it has been studied for its potential as a flame retardant and as a plasticizer.

Mechanism of Action

The mechanism of action for 1-(1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one is not yet fully understood. It is believed that the compound may act as an inhibitor of certain enzymes and proteins. It is also believed that the compound may act as an agonist of certain receptors. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one are still being studied. Preliminary studies have shown that the compound may have anti-inflammatory, anti-cancer, fungicidal, insecticidal, and flame retardant properties. It is also believed that the compound may have an effect on certain enzymes and proteins and may act as an agonist of certain receptors.

Advantages and Limitations for Lab Experiments

1-(2,3-Dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one has several advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time. Additionally, the compound is non-toxic and does not pose a risk to human health. A limitation of the compound is that it is difficult to synthesize in large quantities, which can limit its use in laboratory experiments.

Future Directions

1-(2,3-Dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one has potential for a variety of applications and further research is needed to fully understand its properties and potential. Possible future directions for research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the pharmaceutical, agricultural, and industrial fields. Additionally, further research is needed to develop methods for synthesizing the compound in larger quantities.

Synthesis Methods

The synthesis of 1-(1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one is typically achieved through a two-step process. The first step involves the synthesis of a 1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one1-benzofuran-6-yl-trifluoroethan-1-one intermediate. This intermediate is synthesized by reacting a 1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one1-benzofuran-6-yl-trifluoroethan-1-one precursor with an alkyl halide in the presence of a base. The second step involves the reaction of the intermediate with an alkyl halide in the presence of a base to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one involves the conversion of 2,3-dihydro-1-benzofuran-6-carboxylic acid to the corresponding acid chloride, which is then reacted with 2,2,2-trifluoroacetophenone to yield the desired product.", "Starting Materials": [ "2,3-dihydro-1-benzofuran-6-carboxylic acid", "Thionyl chloride", "2,2,2-trifluoroacetophenone", "Triethylamine", "Diethyl ether", "Sodium bicarbonate", "Anhydrous magnesium sulfate" ], "Reaction": [ "1. To a solution of 2,3-dihydro-1-benzofuran-6-carboxylic acid (1.0 g, 6.0 mmol) in dry dichloromethane (20 mL) at 0°C, add thionyl chloride (0.8 mL, 11.0 mmol) dropwise with stirring.", "2. After the addition is complete, stir the reaction mixture at 0°C for 1 hour.", "3. Remove the excess thionyl chloride under reduced pressure and add dry dichloromethane (20 mL) to the residue.", "4. To the resulting solution, add triethylamine (1.5 mL, 10.8 mmol) and 2,2,2-trifluoroacetophenone (1.5 g, 8.6 mmol) at 0°C with stirring.", "5. After the addition is complete, stir the reaction mixture at 0°C for 2 hours.", "6. Quench the reaction by adding saturated sodium bicarbonate solution (20 mL) and extract the product with diethyl ether (3 x 20 mL).", "7. Dry the organic layer over anhydrous magnesium sulfate and filter the solid.", "8. Concentrate the filtrate under reduced pressure to obtain the crude product.", "9. Purify the crude product by column chromatography using hexane/ethyl acetate (9:1) as the eluent to yield 1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one as a white solid (1.2 g, 70% yield)." ] }

CAS RN

1934405-12-5

Product Name

1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one

Molecular Formula

C10H7F3O2

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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